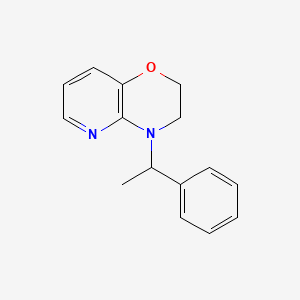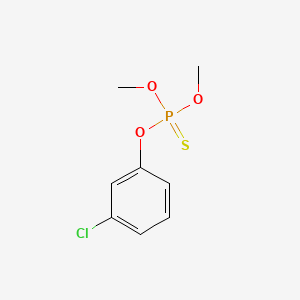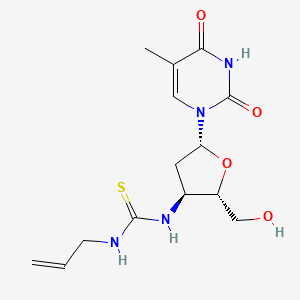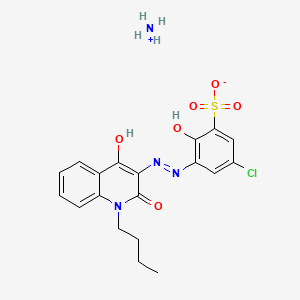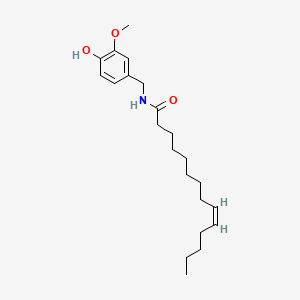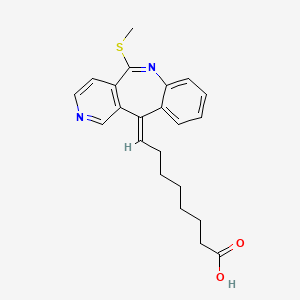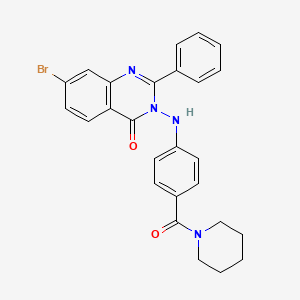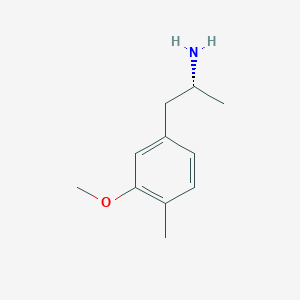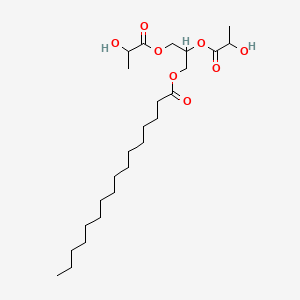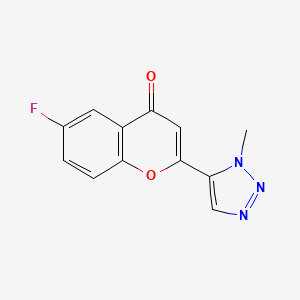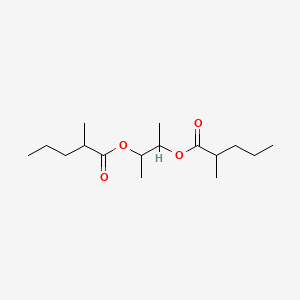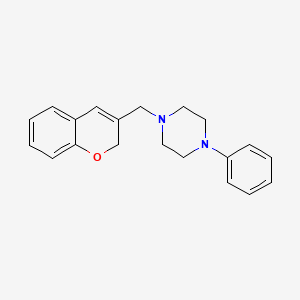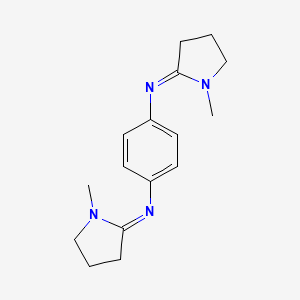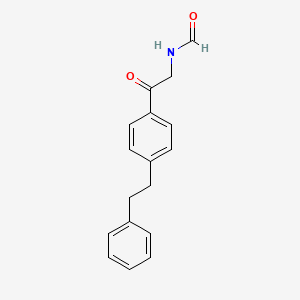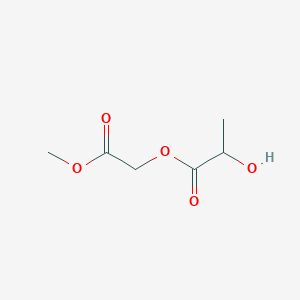
2-Methoxy-2-oxoethyl lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-oxoethyl lactate is an organic compound with the molecular formula C6H10O5 It is a derivative of lactic acid and is characterized by the presence of a methoxy group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-2-oxoethyl lactate can be synthesized through the esterification of lactic acid with methoxyacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the efficient production of the compound on a large scale. The process involves the esterification of lactic acid with methoxyacetic acid in the presence of a catalyst, followed by purification through distillation.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-oxoethyl lactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methoxyacetic acid and carbon dioxide.
Reduction: Reduction of this compound can yield methoxyethanol and lactic acid.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides and strong bases.
Major Products Formed
Oxidation: Methoxyacetic acid and carbon dioxide.
Reduction: Methoxyethanol and lactic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-2-oxoethyl lactate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound is studied for its potential biological activity and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of biodegradable polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-oxoethyl lactate involves its interaction with cellular enzymes and receptors. The compound can act as a substrate for esterases, leading to the release of lactic acid and methoxyacetic acid. These metabolites can then participate in various biochemical pathways, influencing cellular metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: A related compound with similar chemical properties but lacking the lactate moiety.
Lactic acid: The parent compound from which 2-Methoxy-2-oxoethyl lactate is derived.
Methoxyethanol: A reduction product of this compound with similar functional groups.
Uniqueness
This compound is unique due to its combination of a methoxy group and an oxoethyl group attached to the lactate moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other related compounds.
Properties
CAS No. |
144875-08-1 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-hydroxypropanoate |
InChI |
InChI=1S/C6H10O5/c1-4(7)6(9)11-3-5(8)10-2/h4,7H,3H2,1-2H3 |
InChI Key |
TXENDJQSPLUMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


